N-(2,3-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
N-(2,3-Dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenylcarbamoyl amino group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further functionalized with a 2,3-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-12-7-6-10-15(13(12)2)21-16(25)11-27-19-24-23-18(28-19)22-17(26)20-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDQRVXXTRBHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of Phenylcarbamoyl Group: The phenylcarbamoyl group can be introduced by reacting the thiadiazole intermediate with phenyl isocyanate.
Formation of Acetamide Moiety: The final step involves the reaction of the intermediate with 2,3-dimethylphenylacetic acid or its derivatives under suitable conditions to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure includes a thiadiazole ring, which is known for its diverse pharmacological properties. Research has indicated that derivatives of thiadiazole exhibit significant antimicrobial , anti-inflammatory , and anticancer activities.
Antimicrobial Activity
Studies have shown that compounds containing thiadiazole moieties can exhibit substantial antibacterial effects. For instance, derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa using the disc diffusion method. The minimum inhibitory concentrations (MICs) were compared with standard antibiotics like ofloxacin .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of thiadiazole derivatives through carrageenan-induced edema models in rats. The compound demonstrated a reduction in paw edema comparable to diclofenac sodium, a standard anti-inflammatory drug .
Table 2: Anti-inflammatory Activity Comparison
Anticancer Activity
Preliminary studies suggest that thiadiazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have shown cytotoxic effects on human leukemia cell lines .
Agricultural Applications
The presence of the thiadiazole ring also suggests potential applications in agriculture , particularly as herbicides and insecticides. Compounds with similar structures have been reported to exhibit herbicidal properties against various weeds.
Herbicidal Activity
Research indicates that certain thiadiazole derivatives can inhibit the growth of specific weed species. Future studies could explore the effectiveness of this compound in this context.
Insecticidal Properties
Thiadiazole-based compounds have also been investigated for their insecticidal properties against agricultural pests. The unique structure of this compound may contribute to its efficacy in pest control.
Material Science Applications
Beyond biological applications, compounds like this compound are being explored for their potential use in material science due to their unique chemical properties.
Synthesis of Polymers
The compound can be utilized as a precursor for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.
Coating Materials
Due to its chemical structure, it may also find applications in developing coatings that require specific functional properties such as corrosion resistance or antimicrobial activity.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide would depend on its specific biological target. Typically, thiadiazole derivatives interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the thiadiazole ring and the acetamide moiety, which influence physicochemical properties and bioactivity:
Substituents on the Thiadiazole Ring
- : The analog 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide features a 4-methylphenylcarbamoyl group and a nitro-substituted phenyl acetamide. The electron-withdrawing nitro group may reduce solubility but increase electrophilic reactivity .
- : The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has a 5-amino thiadiazole and a chloro-trifluoromethylphenyl group.
Aryl Groups on Acetamide
- Target Compound : The 2,3-dimethylphenyl group provides moderate steric hindrance and electron-donating effects, which may stabilize π-π interactions in biological targets.
- The dichlorophenyl group enhances halogen bonding .
Research Findings and Key Data
Table 1. Comparative Analysis of Structural Analogs
Biological Activity
N-(2,3-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies, including data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₉H₁₉N₅O₂S. It is characterized by the presence of a thiadiazole moiety, which is known for its diverse biological activities. The structural components include:
- Thiadiazole Ring : Contributes to antimicrobial and anticancer properties.
- Dimethylphenyl Group : Enhances lipophilicity and potentially increases bioavailability.
- Acetamide Functionality : May play a role in modulating biological activity through interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 2g | MCF-7 | 0.28 | Inhibition of CDK9 and STAT3 |
| 2f | LoVo | 3.29 | Cell cycle arrest at G0/G1 phase |
| 3c | HCT116 | 10.0 | Induction of apoptosis |
These compounds have been shown to reduce cell viability significantly after 48 hours of treatment compared to 24 hours, indicating time-dependent effects on cancer cell proliferation .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been extensively studied. The compound's structural characteristics allow it to interact with bacterial membranes or inhibit essential metabolic pathways. The following table summarizes the antimicrobial activity observed in related compounds:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 11c | Staphylococcus aureus | 62.5 |
| 11e | Escherichia coli | 32.6 |
| 19 | Salmonella typhi | 500 |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
Molecular Mechanisms
The anticancer mechanisms attributed to this compound include:
- Inhibition of Cell Cycle Progression : Compounds have been shown to induce cell cycle arrest in various cancer cell lines.
- Apoptosis Induction : Evidence suggests that these compounds can trigger programmed cell death pathways.
- Targeting Kinases : Interaction with kinases such as CDK9 and STAT3 has been highlighted as a critical mechanism for their anticancer effects .
Case Studies
A notable study investigated the effects of various thiadiazole derivatives on human cancer cell lines. Among these, this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ value of 0.28 µg/mL . This underscores the potential of this compound as a lead candidate for further development in cancer therapeutics.
Q & A
Q. How can researchers optimize the synthesis of this compound to address exothermic challenges during amide bond formation?
The synthesis involves reacting substituted amines with phenyl acetyl chloride in the presence of Et₃N. To mitigate rapid exothermic reactions, temperature control (e.g., cooling to 0°C) and solvent dilution with dry benzene are critical. Dropwise addition of the acyl chloride and post-reaction quenching in water improves yield and purity .
Q. What analytical techniques are recommended for characterizing the compound’s structural integrity?
Use NMR spectroscopy to confirm the presence of sulfanyl and acetamide groups. X-ray crystallography (as demonstrated in structurally similar thiadiazole derivatives) resolves stereochemical ambiguities, while HPLC or TLC (Rf values) monitors reaction progress .
Q. How can researchers validate the purity of intermediates in multi-step syntheses?
Recrystallization using solvent mixtures (e.g., DMSO/water) effectively removes byproducts. Mass spectrometry and elemental analysis verify molecular weight and composition. Melting point consistency across batches further confirms purity .
Advanced Research Questions
Q. What computational strategies can predict reactivity patterns for designing derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. ICReDD’s integrated approach combines computational reaction path searches with experimental validation to prioritize derivatives with optimal electronic and steric properties .
Q. How should researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?
Cross-validate assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to identify context-dependent effects. Meta-analyses of substituent effects (e.g., electron-withdrawing groups on the phenyl ring) can clarify structure-activity relationships .
Q. What methodologies enable mechanistic studies of sulfanyl-thiadiazole interactions in catalytic systems?
Kinetic isotope effects (KIEs) and isotopic labeling track sulfur participation in bond cleavage. Spectroscopic techniques (e.g., in situ Raman) monitor intermediate formation during catalytic cycles, while XAS probes sulfur’s oxidation state in coordination complexes .
Experimental Design & Data Analysis
Q. How can researchers design experiments to assess the compound’s stability under varying pH conditions?
Conduct accelerated stability studies using buffers (pH 1–13) at 40°C/75% RH. LC-MS identifies degradation products (e.g., hydrolysis of the acetamide group), while Arrhenius modeling extrapolates shelf-life under standard conditions .
Q. What statistical approaches are suitable for analyzing high-throughput screening data of derivatives?
Multivariate analysis (PCA or PLS) correlates substituent properties (Hammett constants, logP) with bioactivity. Machine learning models (e.g., random forests) prioritize synthetic targets by predicting ADMET profiles .
Table: Key Synthesis Parameters from Literature
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 0°C (exothermic control) | |
| Solvent System | Dry benzene with Et₃N | |
| Reaction Time | 24 hours (quenching in water) | |
| Recrystallization Solvent | Ethanol/water (2:1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
